

# A Technical Guide to the Physical Properties of 2-Methoxy-5-nitroaniline

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## Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Methoxy-5-nitroaniline** (CAS No: 99-59-2). The information is curated to support research, synthesis, and drug development activities by presenting key data in a structured format, detailing experimental methodologies, and illustrating logical workflows for property determination.

## Core Physical and Chemical Properties

**2-Methoxy-5-nitroaniline**, also known as 5-Nitro-o-anisidine, is an organic compound with the chemical formula  $C_7H_8N_2O_3$ . It presents as an orange-red to red solid, often in the form of needles or crystalline powder<sup>[1]</sup>. This compound is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

## Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	168.15 g/mol	<a href="#">[1]</a>
Appearance	Orange-red needles or orange powder	<a href="#">[1]</a>
Melting Point	117-119 °C	<a href="#">[1]</a>
Boiling Point	351.8 °C (at 101,325 Pa)	-
Flash Point	119 °C (closed cup)	-
pKa (conjugate acid)	2.49	-
LogP	1.47	

## Solubility Profile

The solubility of **2-Methoxy-5-nitroaniline** is a critical parameter for its application in synthesis and formulation. It is sparingly soluble in water but shows good solubility in several organic solvents.

**Table 2: Solubility Data**

Solvent	Solubility	Temperature (°C)	Source
Water	< 0.1 mg/mL	19.5	<a href="#">[1]</a>
Alcohol	Very Soluble	Not Specified	<a href="#">[1]</a>
Acetone	Very Soluble	Not Specified	<a href="#">[1]</a>
Benzene	Very Soluble	Not Specified	<a href="#">[1]</a>
Acetic Acid	Very Soluble	Not Specified	<a href="#">[1]</a>
Ethyl Acetate	Very Soluble	Not Specified	<a href="#">[1]</a>

## Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-Methoxy-5-nitroaniline**.

### Table 3: Spectroscopic Properties

Technique	Data	Solvent/Medium	Source
UV-Vis ( $\lambda_{\text{max}}$ )	219 nm (log $\epsilon$ = 3.90), 257 nm (log $\epsilon$ = 3.78), 310 nm (shoulder, log $\epsilon$ = 3.38), 400 nm (log $\epsilon$ = 4.09)	Water (pH 7)	<a href="#">[1]</a>
UV-Vis	Concentration-dependent shifts	Acetone	<a href="#">[2]</a>
FT-IR	KBr-Pellet spectrum available	Solid State	<a href="#">[1]</a>
$^1\text{H}$ NMR	Spectrum available for hydrochloride salt	Not Specified	<a href="#">[3]</a>
Mass Spectrometry	m/z Top Peak: 168	-	<a href="#">[1]</a>

### Crystallographic Data

The solid-state structure of **2-Methoxy-5-nitroaniline** has been determined by X-ray crystallography.

### Table 4: Crystal Structure Information

Parameter	Value	Source
Crystal System	Monoclinic	<a href="#">[2]</a>
Space Group	P2 <sub>1</sub> /n	<a href="#">[2]</a>
Unit Cell Dimensions	$a = 7.14981(11) \text{ \AA}$ , $b = 9.79512(11) \text{ \AA}$ , $c = 10.74206(14) \text{ \AA}$ , $\beta = 96.9437(14)^\circ$	<a href="#">[2]</a>
Volume (V)	746.78(2) $\text{ \AA}^3$	<a href="#">[2]</a>
Z	4	<a href="#">[2]</a>

## Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of scientific data. While specific protocols for every physical property of **2-Methoxy-5-nitroaniline** are not always published in detail, this section provides both specific and generalized methodologies.

### X-ray Crystallography (Specific Protocol)

The following protocol is based on the study that determined the crystal structure of **2-Methoxy-5-nitroaniline**[\[2\]](#).

- **Synthesis and Crystallization:** **2-Methoxy-5-nitroaniline** was obtained from a commercial source (Aldrich) and recrystallized from methanol to yield orange-red crystals suitable for X-ray diffraction[\[2\]](#).
- **Data Collection:** A crystal of dimensions 0.5 x 0.4 x 0.2 mm was used. Data were collected at a temperature of 100 K using Cu K $\alpha$  radiation[\[2\]](#).
- **Structure Refinement:** The crystal system was determined to be monoclinic with the space group P2<sub>1</sub>/n. The structure was solved and refined to provide the final crystallographic parameters[\[2\]](#).

### UV-Visible Spectroscopy (Specific Protocol)

The UV-Vis spectra of **2-Methoxy-5-nitroaniline** were collected using the following setup[2]:

- Instrumentation: A Perkin–Elmer Lambda 3A spectrophotometer was used for spectral collection[2].
- Sample Preparation: Spectra were recorded in acetone solution[2].
- Measurement: A path length of 1.0 cm was used for the measurements[2]. The study noted concentration-dependent shifts in the absorption spectra[2].

## Melting Point Determination (General Protocol)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus[4].

- Sample Preparation: A small amount of the dry, finely powdered **2-Methoxy-5-nitroaniline** is packed into a capillary tube to a height of 2-3 mm[4].
- Apparatus Setup: The capillary tube is placed in a melting point apparatus[4].
- Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for an accurate determination[4].
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[4].

## Solubility Determination (General Protocol - Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method[5].

- Preparation of Saturated Solution: An excess amount of solid **2-Methoxy-5-nitroaniline** is added to a known volume of the desired solvent in a sealed vial[5].
- Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-72 hours) to reach equilibrium[5].

- Sample Processing: After equilibration, the solution is allowed to stand for the excess solid to settle. The supernatant is then centrifuged to pellet any remaining solid particles[5].
- Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted. The concentration of **2-Methoxy-5-nitroaniline** in the diluted sample is determined using a suitable analytical technique, such as HPLC-UV[5].
- Calculation: The original solubility is calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L[5].

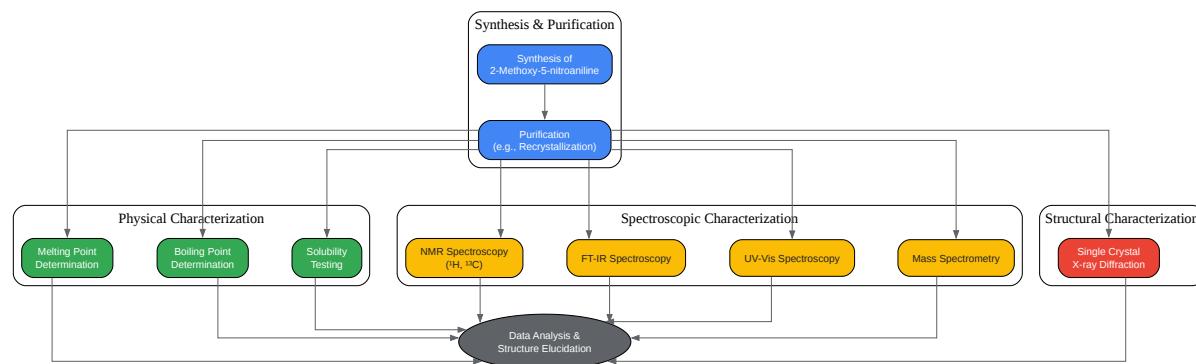
## NMR Spectroscopy (General Protocol)

For obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of an organic compound like **2-Methoxy-5-nitroaniline**, the following general procedure is applicable[6][7].

- Sample Preparation: Typically, 5-25 mg of the compound is required for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR[7]. The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube[7].
- Instrumentation: The NMR tube is placed in the spectrometer.
- Data Acquisition: The magnetic field is shimmed to achieve homogeneity. A standard reference compound, such as tetramethylsilane (TMS), is used for chemical shift calibration. The appropriate NMR experiment (e.g., 1D proton, 1D carbon, 2D correlation spectroscopy) is then run.

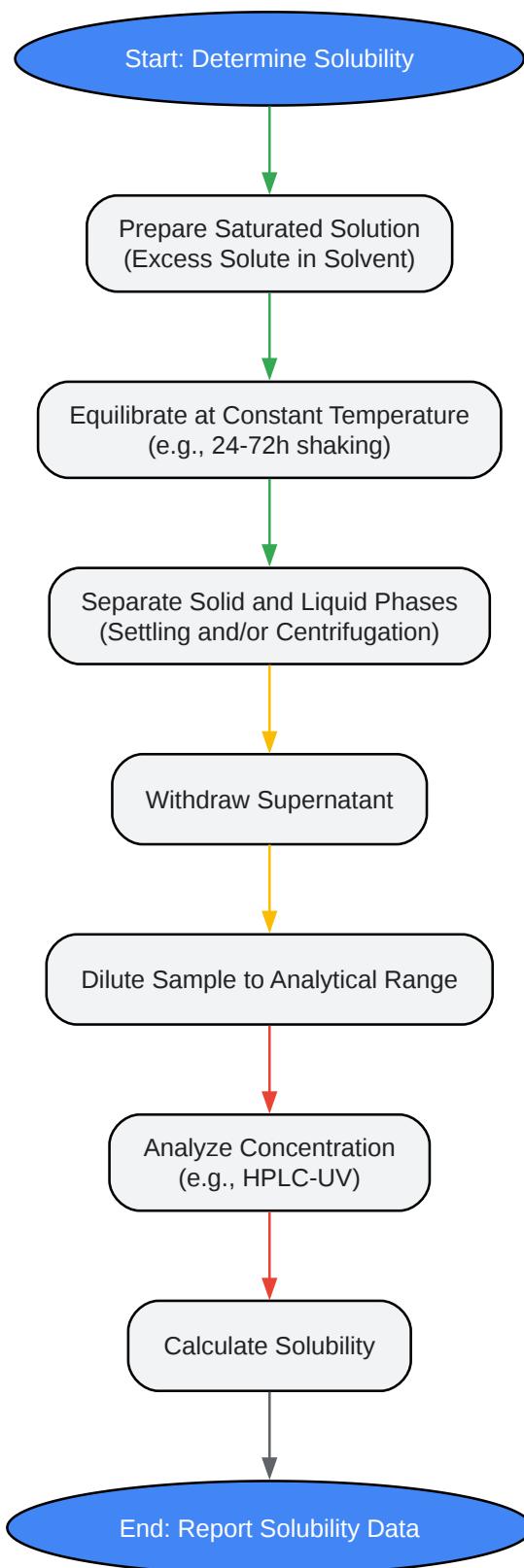
## Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of **2-Methoxy-5-nitroaniline**.



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Caption: Workflow for the Physicochemical Characterization of **2-Methoxy-5-nitroaniline**.

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Caption: Logical Workflow for Solubility Determination using the Shake-Flask Method.

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